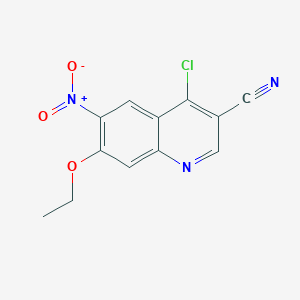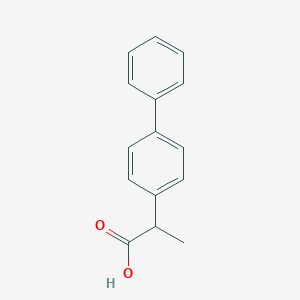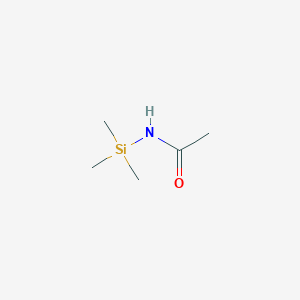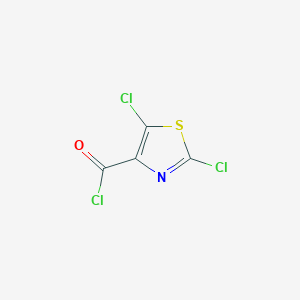
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
Übersicht
Beschreibung
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a chemical compound with the molecular formula C12H8ClN3O3 . It is used in the synthesis of an antitumor agent, neratinib .
Synthesis Analysis
The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline involves several steps. One of the key steps is the reaction of 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoine with a chlorine-substituting reagent to obtain 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 277.663 Da .Chemical Reactions Analysis
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is involved in the synthesis of the antitumor agent, neratinib . The exact chemical reactions that it undergoes during this process are not specified in the available resources.Physical And Chemical Properties Analysis
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a yellow powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antitumor Research
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with tumor growth pathways, making it a promising candidate for further investigation in cancer therapy .
Synthesis of Neratinib (N390090)
Neratinib, an FDA-approved tyrosine kinase inhibitor, is used in the treatment of HER2-positive breast cancer. Interestingly, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline serves as an intermediate in the synthesis of neratinib. This underscores its importance in pharmaceutical research and drug development .
Pesticide Intermediates
In the field of agriculture, this compound plays a role as an intermediate in the synthesis of pesticides. Specifically, it contributes to the production of insecticides and herbicides. Its favorable insecticidal and herbicidal activities make it valuable for crop protection .
Chemical Synthesis and Methodology
Researchers have employed 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a building block in organic synthesis. Its unique reactivity allows for the creation of more complex molecules. For instance, it can participate in cyclization reactions to form heterocyclic compounds .
Biological Probes and Fluorescent Labels
Due to its fluorescent properties, this compound has been used as a biological probe in cellular imaging studies. Researchers label specific cellular components with derivatives of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline to visualize their localization and behavior within living cells .
Photophysical Studies
Scientists have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its behavior under different light conditions. Such studies contribute to our understanding of its electronic structure and potential applications in optoelectronics .
Wirkmechanismus
Target of Action
It is used in the synthesis of the antitumor agent, neratinib , which is known to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .
Mode of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, which are involved in cell proliferation and survival .
Biochemical Pathways
As a precursor to neratinib, it may indirectly affect the pathways regulated by egfr and her-2 kinases, including cell proliferation, survival, and differentiation .
Pharmacokinetics
As a precursor to neratinib, it may contribute to the pharmacokinetic profile of the final drug .
Result of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, leading to decreased cell proliferation and survival .
Action Environment
As a precursor to neratinib, it may contribute to the drug’s sensitivity to environmental factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUBEZCMHJCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451854 | |
| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | |
CAS RN |
214476-09-2 | |
| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















